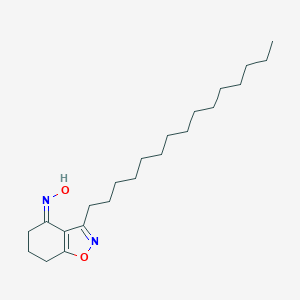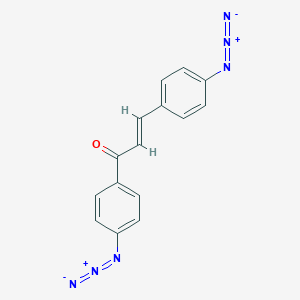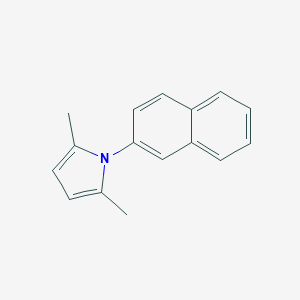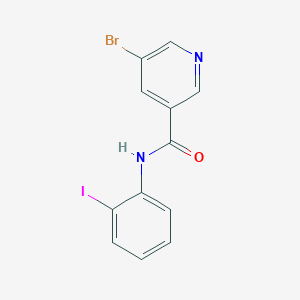
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as TOQC, is a synthetic compound that has shown promising results in various scientific research studies. TOQC belongs to the class of quinoline carboxamides and has a molecular formula of C13H8N4O3S.
作用机制
The exact mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is still not fully understood. However, studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has a number of advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. It also has potent anti-cancer properties, making it a useful tool for cancer research. However, there are also some limitations to using 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
未来方向
There are a number of future directions for research on 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide. One area of research is to investigate the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in combination with other anti-cancer drugs. Another area of research is to explore the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide and its potential applications in scientific research.
合成方法
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-ethyl-4-oxo-1,3-thiazole-5-carboxylic acid ethyl ester. The ester is then reacted with 8-hydroxyquinoline-3-carboxylic acid to form the final product, 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide.
科学研究应用
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is in the field of cancer research. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has potent anti-cancer properties and can induce apoptosis in cancer cells.
属性
产品名称 |
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
|---|---|
分子式 |
C13H9N3O3S |
分子量 |
287.3 g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H9N3O3S/c17-10-7-3-1-2-4-8(7)15-11(18)9(10)12(19)16-13-14-5-6-20-13/h1-6H,(H,14,16,19)(H2,15,17,18) |
InChI 键 |
XQZTVKOKJKXPFB-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3 |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC=CS3)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)



![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)


![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)